3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyrimidine moiety , which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have been used in the development of various drugs, suggesting that they can interact with a wide range of biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with the imidazo[1,2-a]pyrimidine moiety can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would also depend on the specific biological target. Given the wide range of potential targets for compounds with the imidazo[1,2-a]pyrimidine moiety, they could potentially affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and function to potential therapeutic effects in disease treatment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyrimidine derivatives . This involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
It is known that imidazo [1,2-a]pyrimidines have inhibitory effects against insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4 .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical reactions. The compound is involved in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Temporal Effects in Laboratory Settings
It is known that the yield of the desired compounds in isocyanide-based multicomponent reactions is due to the decomposition of acid-sensitive 2-morpholinoethyl, p -methoxyphenyl, trimethylsilyl cyanides and tert -butyl isocyanide (at higher temperature) .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-21(22(29-33-14)16-6-3-4-7-17(16)25)23(31)27-18-12-15(8-9-20(18)32-2)19-13-30-11-5-10-26-24(30)28-19/h3-13H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGTUWSIITYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C4=CN5C=CC=NC5=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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